![molecular formula C19H19NO6 B12900543 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-57-0](/img/structure/B12900543.png)
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a complex organic compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione typically involves multi-step organic reactions. One common method involves the intramolecular Friedel-Crafts acylation reaction. This reaction is catalyzed by polyphosphoric acid (PPA) and involves the cyclization of appropriate precursors under mild conditions . The key intermediates are often prepared through the formation of ethyl esters followed by hydrolysis with aqueous ethanolic sodium hydroxide solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. The specific pathways and targets depend on the functional groups present and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
9,10-Dimethoxybenzo[g]quinoline derivatives: Exhibit similar synthetic routes and biological properties.
Uniqueness
7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its butyl and methoxy substituents enhance its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61186-57-0 |
|---|---|
Fórmula molecular |
C19H19NO6 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
7-butyl-9-hydroxy-3,8-dimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C19H19NO6/c1-4-5-6-9-7-10-12(18(24)19(9)26-3)17(23)14-13(15(10)21)16(22)11(25-2)8-20-14/h7-8,24H,4-6H2,1-3H3,(H,20,22) |
Clave InChI |
JIAQFQQEHMNJKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


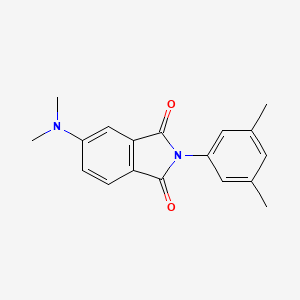

![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
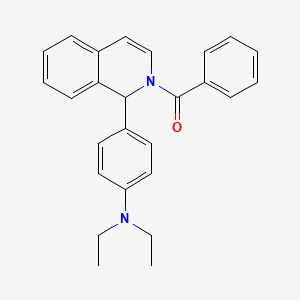
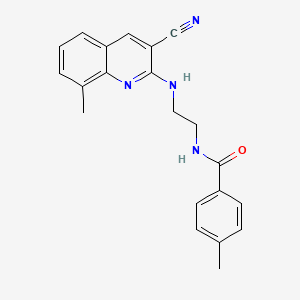

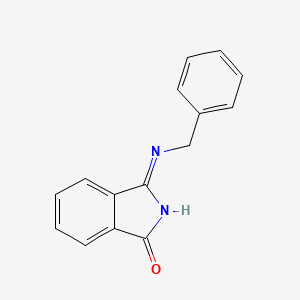
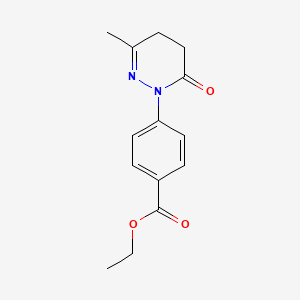
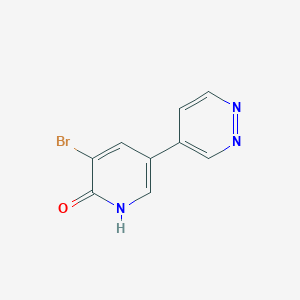

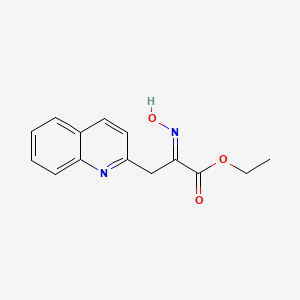
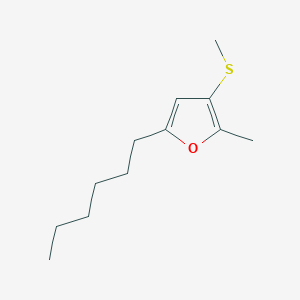

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
